molecular formula C14H15BrN6O5 B5952809 N'-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

N'-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

Cat. No.: B5952809
M. Wt: 427.21 g/mol
InChI Key: DTYJMEVUODXXAK-FZSIALSZSA-N
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Description

This compound (C₁₄H₁₅BrN₆O₅) is a hydrazide derivative featuring a brominated hydroxy-methoxybenzylidene group and a 3,5-dioxo-1,2,4-triazinylamino substituent. The bromine atom at the 3-position of the phenyl ring contributes to steric bulk and electronegativity, while the triazine ring’s carbonyl groups may facilitate solubility in polar solvents .

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O5/c1-6(17-11-13(24)18-14(25)21-19-11)12(23)20-16-5-7-3-8(15)10(22)9(4-7)26-2/h3-6,22H,1-2H3,(H,17,19)(H,20,23)(H2,18,21,24,25)/b16-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYJMEVUODXXAK-FZSIALSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C(=C1)Br)O)OC)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C(=C1)Br)O)OC)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Substituent Variations in Hydrazide Derivatives

A structural analog (C₁₄H₁₃F₃N₆O₅) replaces the bromo-hydroxy-methoxyphenyl group with a trifluoromethylphenyl moiety (). Key differences include:

  • Electron-withdrawing effects : The -CF₃ group is stronger than -Br, altering electron density distribution.
  • Lipophilicity : The trifluoromethyl group increases hydrophobicity compared to the polar -OH/-OCH₃ substituents in the target compound.

Another analog (C₁₇H₁₃Br₂N₅O) features a pyrazole-carbohydrazide core with dual bromophenyl groups (). This compound lacks the triazine ring but shares the hydrazide backbone, emphasizing the role of the triazine in hydrogen-bonding capacity .

Role of the Triazine Ring

The 3,5-dioxo-1,2,4-triazinylamino group distinguishes the target compound from simpler hydrazides.

Spectroscopic and Computational Comparisons

NMR Chemical Shifts

  • 13C NMR : In polybrominated diphenyl ethers (), bromine substitution induces downfield shifts in aromatic carbons (e.g., ~120–140 ppm). Similar trends are expected for the target compound’s bromophenyl carbons.
  • 1H NMR : The Schiff base proton (N=CH) typically resonates at δ 8.0–8.5 ppm, as seen in related hydrazides ().

Computational Predictions

Density functional theory (DFT) studies on triazole derivatives () suggest that electron-withdrawing groups like -Br and -CF₃ lower HOMO-LUMO gaps, enhancing reactivity. Such computational models could predict the target compound’s electronic behavior .

Implications for Bioactivity

While direct pharmacological data for the target compound is unavailable, structurally related polybrominated compounds () exhibit antimicrobial and antioxidant properties. The bromine and triazine groups may confer similar bioactivity, though further studies are required .

Tabular Comparison of Key Compounds

Compound Molecular Formula Key Substituents Notable Features
Target Compound C₁₄H₁₅BrN₆O₅ 3-Bromo-4-hydroxy-5-methoxyphenyl, triazine High polarity, hydrogen-bonding potential
Trifluoromethylphenyl Analog () C₁₄H₁₃F₃N₆O₅ 4-Trifluoromethylphenyl Enhanced hydrophobicity, strong EWG
Pyrazole-Bromophenyl Analog () C₁₇H₁₃Br₂N₅O 4-Bromophenyl, pyrazole Dual bromine atoms, rigid backbone

Q & A

Q. Critical Parameters :

  • Maintain anhydrous conditions to prevent hydrolysis of the triazinone moiety.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement. Address disorder in the triazinone ring via TWIN/BASF commands in SHELX .
  • NMR : Use DMSO-d₆ as solvent. Key signals:
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydrazide NH (δ 10.2 ppm).
    • ¹³C NMR : Carbonyl groups (δ 165–175 ppm), triazinone C=O (δ 170 ppm) .
  • FTIR : Confirm imine (C=N, ~1600 cm⁻¹) and triazinone (C=O, ~1700 cm⁻¹) stretches .

Advanced: How can data contradictions in crystallographic refinement be resolved?

Methodological Answer:
Contradictions (e.g., high R-factors, electron density mismatches) arise from:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains .
  • Disordered moieties : Apply restraints (e.g., SIMU, DELU) to stabilize refinement of flexible groups like the methoxyphenyl ring .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Q. Example Workflow :

Index diffraction data using XPREP.

Refine with SHELXL using HKLF 5 format for twinned data.

Validate with CCDC’s Mercury for steric clashes .

Advanced: How to optimize reaction yields using computational and experimental design?

Methodological Answer:

  • Design of Experiments (DoE) : Use a central composite design to screen variables (temperature, stoichiometry, solvent polarity). Analyze via ANOVA to identify significant factors .
  • Bayesian Optimization : Train a Gaussian process model on initial reaction data (e.g., 10–15 runs) to predict optimal conditions (e.g., 70°C, 1.2 eq aldehyde) .
  • In-situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust parameters dynamically .

Q. Table 1: Optimization Results

VariableLow LevelHigh LevelOptimal Level
Temperature (°C)608070
Stoichiometry1.0 eq1.5 eq1.2 eq
Solvent (EtOH:H₂O)90:1070:3080:20

Advanced: How to assess bioactivity through molecular docking and comparative analysis?

Methodological Answer:

  • Docking Workflow :
    • Prepare the compound’s 3D structure using Open Babel (MMFF94 optimization).
    • Dock into target proteins (e.g., COX-2, EGFR) via AutoDock Vina, using a grid box covering the active site .
    • Validate poses with MD simulations (GROMACS, 50 ns).
  • Comparative Analysis :
    • Compare binding affinities with structurally similar derivatives (Table 2).

Q. Table 2: Bioactivity Comparison

CompoundTargetBinding Energy (kcal/mol)
Target CompoundCOX-2-9.2
Triazole Derivative COX-2-8.5
Phenylhydrazone EGFR-7.8

Basic: What functional groups influence reactivity and stability?

Methodological Answer:

  • Electrophilic Sites : Bromine (para-directing), methoxy (electron-donating), and triazinone (electron-withdrawing) groups dictate regioselectivity in substitution reactions .
  • Labile Bonds : Hydrazone (C=N) prone to hydrolysis under acidic conditions; stabilize with pH 6–7 buffers during storage.

Advanced: How to achieve regioselective modifications of the triazinone ring?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., C6 of triazinone) .
  • Protecting Groups : Temporarily block the hydrazide NH with Boc groups to direct alkylation to the triazinone N2 position .

Basic: How to validate intermediates during synthesis?

Methodological Answer:

  • LC-MS : Monitor molecular ions ([M+H]⁺) for intermediates (e.g., hydrazide precursor: m/z 320.1).
  • In-situ FTIR : Track imine formation (disappearance of aldehyde C=O at ~1720 cm⁻¹) .

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